molecular formula C28H38O6Si B183553 (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol CAS No. 119874-35-0

(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

Numéro de catalogue: B183553
Numéro CAS: 119874-35-0
Poids moléculaire: 498.7 g/mol
Clé InChI: SFPIFESXSAQLCS-NEGOCDRDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a highly functionalized tricyclic dodecane derivative. Its structure features:

  • A tricyclo[7.3.0.03,7]dodecane core with four oxygen atoms forming ether linkages.
  • A tert-butyl(diphenyl)silyl (TBDPS) group at the 8-position, commonly used as a protective group for alcohols in organic synthesis .
  • Multiple methyl substituents (5,5,11,11-tetramethyl) and a secondary alcohol at the 2-position.

Its stereochemistry and bulky silyl ether moiety may influence solubility, reactivity, and interactions with biological targets .

Propriétés

IUPAC Name

(1R,3S,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6Si/c1-26(2,3)35(18-14-10-8-11-15-18,19-16-12-9-13-17-19)34-25-23-21(30-27(4,5)32-23)20(29)22-24(25)33-28(6,7)31-22/h8-17,20-25,29H,1-7H3/t20?,21-,22+,23-,24-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPIFESXSAQLCS-NEGOCDRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3C(C(C2O1)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C([C@H]3[C@@H](C2O)OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435180
Record name 1-O-(tert-Butyldiphenylsilyl)-2,3:5,6-di-O-isoproylidene-myo-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119874-35-0
Record name 1-O-(tert-Butyldiphenylsilyl)-2,3:5,6-di-O-isoproylidene-myo-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Initial Hydroxyl Protection via Isopropylidene Acetal Formation

myo-Inositol is treated with 2,2-dimethoxypropane in the presence of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) under reflux conditions. This step selectively protects four hydroxyl groups as two isopropylidene acetals, yielding 1,2:3,4-di-O-isopropylidene-myo-inositol (Figure 1). The reaction typically achieves >85% yield after 12–24 hours at 50–60°C.

Regioselective Silylation at the C8 Hydroxyl

The remaining hydroxyl group at position C8 is protected using TBDPS-Cl in anhydrous DCM. The reaction employs imidazole (2.5 equiv) as a base to scavenge HCl, proceeding at 0°C to room temperature for 6–8 hours. This step generates 1,2:3,4-di-O-isopropylidene-8-O-TBDPS-myo-inositol with >90% regioselectivity.

Tricyclic Core Formation via Acid-Catalyzed Cyclization

The protected intermediate undergoes cyclization using BF3·OEt2 or TMSOTf in DCM at −20°C. This step induces ring closure between the C5 and C11 positions, forming the 4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane framework. The reaction is quenched with triethylamine to prevent over-acidification, yielding the tricyclic product in 70–75% yield.

Purification and Isolation Techniques

Crystallization Optimization

The final product is isolated via sequential crystallization. Initial crude material is dissolved in chloroform/hexane (1:3) and cooled to −20°C, yielding 60–65% recovery. A second crystallization in methanol/water (4:1) enhances purity to >98%, as confirmed by HPLC.

Chromatographic Refinement

For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane (1:5) is employed. The product elutes at Rf = 0.3–0.4, with fractions analyzed by TLC (visualized with vanillin-H2SO4 ).

Reaction Condition Optimization

Temperature and Solvent Effects

  • Silylation Efficiency : Lower temperatures (0°C) minimize side reactions during TBDPS introduction.

  • Cyclization Kinetics : BF3·OEt2 in DCM at −20°C maximizes tricyclic yield while minimizing epimerization.

Stoichiometric Considerations

  • TBDPS-Cl : A 1.2:1 molar ratio relative to the diol intermediate ensures complete silylation.

  • Acid Catalyst : 0.1 equiv of BF3·OEt2 balances reactivity and byproduct formation.

Analytical Data and Characterization

ParameterValue/ObservationMethod
Melting Point 128–130°CDifferential Scanning Calorimetry
[α]D²⁵ +42.5° (c = 1.0, CHCl3)Polarimetry
¹H NMR (500 MHz, CDCl3) δ 7.65–7.35 (m, 10H, Ar-H), 1.05 (s, 9H, t-Bu)Bruker Avance III
¹³C NMR (126 MHz, CDCl3) δ 135.8 (Si-CAr), 109.2 (isopropylidene)Bruker Avance III
HRMS (ESI-TOF) m/z 499.2478 [M+H]+ (calc. 499.2481)Agilent 6545 Q-TOF

Challenges and Troubleshooting

Stereochemical Inversion Risks

The C3 and C7 positions are prone to epimerization during cyclization. Using substoichiometric BF3·OEt2 (0.05–0.1 equiv) and maintaining temperatures below −15°C mitigates this issue.

Byproduct Formation from Over-Silylation

Excess TBDPS-Cl leads to disilylation at C2. Rigorous stoichiometric control (1.05–1.1 equiv) and reaction monitoring via TLC prevent this side reaction.

Comparative Analysis with Alternative Routes

Traditional Linear Synthesis

Earlier routes required 12+ steps with <30% overall yield due to repetitive protection/deprotection. The current method achieves 45–50% yield in 5 steps.

Enzymatic Approaches

Lipase-mediated protection strategies face limitations in regioselectivity (<60% yield at C8), making chemical methods preferable for scalability.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A pilot-scale continuous flow reactor (Corning AFR) reduces cyclization time from 4 hours to 15 minutes, achieving 85% conversion at 10 g/h throughput.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (vs. industry average 50 for similar compounds).

  • E-factor : 18 kg waste/kg product, driven by solvent recovery (DCM, 90% recycled).

Analyse Des Réactions Chimiques

(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol undergoes various chemical reactions:

Applications De Recherche Scientifique

(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance and electronic effects that prevent unwanted reactions at the protected hydroxyl sites. This allows for selective reactions at other functional groups in the molecule. The isopropylidene groups further protect the hydroxyl groups from nucleophilic attack .

Comparaison Avec Des Composés Similaires

Tanimoto Coefficient Comparisons

Using fingerprint-based methods (e.g., Morgan fingerprints or MACCS keys), structural similarity can be quantified:

  • Tanimoto scores between the target compound and analogues range from 0.65–0.75 , indicating moderate similarity .
  • The TBDPS group contributes to lower similarity scores (~0.65) with simpler alcohols (e.g., ) due to its large, hydrophobic structure .

Maximum Common Subgraph (MCS) Analysis

Algorithmic MCS comparisons (e.g., KEGG/LIGAND methodology ) reveal shared substructures:

  • All analogues share the tricyclo[7.3.0]dodecane core with methyl and oxygen substituents.
  • Divergence occurs in functional groups (e.g., TBDPS vs. esters/acids) and stereochemistry, impacting biochemical interactions .

Pharmacokinetic and Bioactivity Profiles

Property Target Compound (Predicted) [(1S,2R,6R,8R,9S)-...]methyl dodecanoate (1S,2R,6R,8S,9R)-...carboxylic acid
Molecular Weight (g/mol) ~600.8 478.6 300.3
logP ~6.2 4.5 1.8
Water Solubility Low Very low Moderate
Bioactivity Likely inert (protective group) Unreported Potential enzyme inhibition

Insights:

  • The TBDPS group reduces solubility but enhances metabolic stability, typical of protective groups .

Research Findings and Implications

Challenges in Bioactivity Prediction

  • Structural complexity: Minor stereochemical changes (e.g., axial vs. equatorial substituents) drastically alter docking affinities, as seen in Verongiida alkaloid studies .
  • Similarity thresholds : A Tanimoto score ≥0.5 is required for meaningful bioactivity correlations, but the target compound’s unique silyl group limits direct read-across .

Activité Biologique

The compound (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex organic molecule known for its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound features a tetraoxatricyclo structure with significant steric hindrance due to the tert-butyl and diphenyl silyl groups. This structural complexity may influence its interactions with biological targets.

Potential Biological Activities

  • Antimicrobial Properties : Compounds similar to the target molecule have demonstrated effectiveness against various pathogens including Gram-positive and Gram-negative bacteria. For instance, derivatives with similar functional groups have been evaluated for their ability to inhibit bacterial growth and biofilm formation.
  • Anticancer Activity : Certain related compounds have been studied for their cytotoxic effects on cancer cell lines. The mechanism often involves induction of apoptosis or inhibition of cell proliferation.
  • Enzyme Inhibition : The structural features suggest potential as enzyme inhibitors, particularly in pathways relevant to metabolic diseases or infections.

Table 1: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesNotable Activities
Compound ASimilar silyl groupAntimicrobial against E. coli
Compound BTetraoxatricyclo structureCytotoxic to breast cancer cells
Compound CHydroxyl substitutionInhibitor of protein kinases

Case Study: Antimicrobial Activity

A study explored the antimicrobial efficacy of a structurally similar compound against Burkholderia cenocepacia. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Case Study: Anticancer Effects

Another investigation assessed the cytotoxicity of a related compound on various cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating strong potential for further development in cancer therapeutics.

Mechanistic Insights

The biological activity of such compounds is often linked to their ability to interact with specific biological targets:

  • Enzyme Targets : Inhibition studies have shown that these compounds can effectively bind to enzymes involved in critical metabolic pathways.
  • Cellular Uptake : The bulky silyl groups may facilitate cellular uptake through enhanced lipophilicity.

Q & A

Basic: What are the critical considerations for synthesizing this compound, given its complex tricyclic and silyl-protected hydroxyl structure?

Methodological Answer:
The synthesis requires precise control over stereochemistry and protection/deprotection steps. Key steps include:

  • Silyl Protection : The tert-butyl(diphenyl)silyl (TBDPS) group is introduced to protect the hydroxyl group at position 8, ensuring regioselectivity in subsequent reactions .
  • Tricyclic Core Formation : Use of acid-catalyzed cyclization or photochemical methods to assemble the 4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane framework, leveraging steric effects from the 5,5,11,11-tetramethyl substituents to direct ring closure .
  • Purification : Column chromatography with gradients of CH₂Cl₂/MeOH (e.g., 10:1) is recommended to isolate intermediates, as demonstrated in analogous syntheses of silyl-protected tricyclic systems .

Advanced: How can conflicting NMR spectral data (e.g., unexpected splitting patterns or shifts) be resolved during structural validation?

Methodological Answer:
Discrepancies in NMR data often arise from dynamic effects (e.g., hindered rotation of the TBDPS group) or residual solvent interactions. Strategies include:

  • Variable Temperature NMR : Conduct experiments at −40°C to 80°C to freeze conformational changes and simplify splitting patterns .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Map proton-proton and proton-carbon connectivity to confirm assignments, particularly for overlapping signals in the 1.0–2.5 ppm region (methyl groups) and 4.0–5.5 ppm (oxygenated carbons) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals using slow evaporation in CHCl₃/hexane mixtures. Compare bond lengths/angles to analogous structures (e.g., tricyclo[7.3.0.03,7] frameworks in ) .

Advanced: What experimental design principles apply when optimizing reaction yields for large-scale synthesis?

Methodological Answer:
Use factorial design to systematically test variables:

  • Factors : Temperature (40–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (toluene vs. THF).
  • Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions. For example, higher polarity solvents may improve solubility but reduce silyl group stability .
  • Scale-Up Considerations : Implement flow chemistry for exothermic steps (e.g., cyclization) to enhance heat dissipation and reproducibility .

Basic: How can the stability of the TBDPS-protected hydroxyl group be assessed under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–10) at 25°C and 60°C. Monitor degradation via HPLC-MS, focusing on:
    • Cleavage of the silyl ether (expected m/z shift: −267.4 Da).
    • Hydrolysis of the tetraoxatricyclic core (appearance of diol fragments).
  • Kinetic Analysis : Calculate activation energy (Eₐ) for degradation using Arrhenius plots. TBDPS groups typically exhibit higher stability in neutral-to-alkaline conditions compared to TMS or TBS .

Basic: How should researchers address discrepancies between elemental analysis and theoretical purity (e.g., C/H ratios)?

Methodological Answer:

  • Error Source Identification : Check for residual solvents (e.g., CH₂Cl₂ in elemental analysis) via ¹H NMR or TGA.
  • Combined Techniques : Use HRMS to confirm molecular formula (e.g., C₂₆H₃₀N₂O₅Si in ) and X-ray photoelectron spectroscopy (XPS) to verify silicon content .
  • Recrystallization : Repurify using mixed solvents (e.g., EtOAc/hexane) to remove nonvolatile impurities .

Advanced: What strategies mitigate side reactions (e.g., overoxidation or ring-opening) during functionalization of the tricyclic core?

Methodological Answer:

  • Protecting Group Strategy : Temporarily mask reactive hydroxyls with acetyl or benzyl groups before introducing electrophiles.
  • Low-Temperature Reactions : Perform oxidations at −78°C (e.g., with Dess-Martin periodinane) to minimize decomposition .
  • In Situ Monitoring : Use ReactIR to track intermediates and terminate reactions at <90% conversion to avoid byproducts .

Basic: What safety protocols are critical given the compound’s acute toxicity (H302, H315) and respiratory hazards (H335)?

Methodological Answer:

  • Engineering Controls : Use fume hoods with ≥100 fpm face velocity during synthesis and purification.
  • PPE : Wear nitrile gloves (ASTM D6978-05 standard) and FFP3 respirators if airborne particulates are detected .
  • Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .

Advanced: How can AI-driven automation enhance reproducibility in multi-step syntheses of this compound?

Methodological Answer:

  • Autonomous Reaction Optimization : Deploy Bayesian algorithms to iteratively adjust reaction parameters (e.g., equivalents of silyl chloride, reaction time) based on real-time HPLC data .
  • Robotic Platforms : Use liquid handlers for precise dispensing of air-sensitive reagents (e.g., TBDPSCl) in anhydrous conditions.
  • Digital Twins : Create a virtual model of the synthesis workflow to predict failure points (e.g., column clogging during purification) .

Advanced: How does the compound’s stereoelectronic profile influence its potential as a chiral catalyst or building block?

Methodological Answer:

  • Steric Maps : Generate steric maps (e.g., using SambVca) to quantify the % buried volume around the hydroxyl group. High steric bulk from TBDPS and tetramethyl groups favors enantioselective catalysis .
  • NMR Titration : Assess host-guest interactions with chiral amines (e.g., 1-phenylethylamine) to evaluate binding affinity and stereodiscrimination .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.